2-Chloro-5-fluorophenyl cyclopropyl ketone
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Overview
Description
2-Chloro-5-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorophenyl cyclopropyl ketone typically involves the cyclopropanation of a suitable precursor, such as 2-chloro-5-fluorophenyl ketone, using a cyclopropylating agent. One common method is the reaction of 2-chloro-5-fluorophenyl ketone with diazomethane in the presence of a catalyst like copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopropyl ketones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluorophenyl cyclopropyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenyl cyclopropyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The cyclopropyl ring adds strain and rigidity to the molecule, affecting its overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluorophenyl ketone: Lacks the cyclopropyl ring, making it less rigid and potentially less reactive.
2-Chloro-5-fluorophenyl methyl ketone: Contains a methyl group instead of a cyclopropyl ring, affecting its steric and electronic properties.
2-Chloro-5-fluorophenyl ethyl ketone: Similar to the methyl ketone but with an ethyl group, further altering its chemical behavior.
Uniqueness
2-Chloro-5-fluorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl ring, which introduces strain and rigidity, potentially enhancing its reactivity and binding properties. The combination of chlorine and fluorine substitutions on the phenyl ring also contributes to its distinct chemical characteristics.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOEFZFYKLDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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